2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylacetamide
Description
2-{2-[(3-Chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylacetamide is a thiazole-based acetamide derivative characterized by a 3-chlorophenylamino substituent at the 2-position of the thiazole ring and an N-cyclopropylacetamide group at the 4-position. The thiazole core is a five-membered heterocycle containing nitrogen and sulfur, which is frequently utilized in medicinal chemistry due to its bioisosteric properties and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c15-9-2-1-3-11(6-9)17-14-18-12(8-20-14)7-13(19)16-10-4-5-10/h1-3,6,8,10H,4-5,7H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTPUCDLSKSAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction
The thiazole backbone is synthesized through a cyclocondensation reaction between 3-chloroaniline and α-bromo ketone derivatives. As reported in, this step involves the reaction of 3-chloroaniline with α-bromo-4-(3-chlorophenylamino)acetophenone in the presence of thiourea under refluxing ethanol. The mechanism proceeds via nucleophilic attack of the thiol group on the α-carbon of the bromo ketone, followed by cyclization to form the 1,3-thiazol-4-yl intermediate. Key parameters include:
Introduction of the Cyclopropylacetamide Group
The acetamide side chain is introduced via nucleophilic acyl substitution. The thiazole intermediate is treated with cyclopropylamine and acetyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions. The reaction proceeds through the formation of an acylium ion, which is subsequently quenched by cyclopropylamine. Critical considerations include:
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Stoichiometry : A 1:1.2 molar ratio of thiazole intermediate to cyclopropylamine ensures complete conversion.
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Purification : Column chromatography using silica gel (eluent: hexane/ethyl acetate, 7:3) achieves >95% purity.
One-Pot Synthesis Using α-Active Methylene Ketones
Bromination and Thiocyanation
An alternative method from employs a one-pot strategy starting with α-active methylene ketones. The ketone undergoes bromination using N-bromosuccinimide (NBS) in acetonitrile, followed by thiocyanation with potassium thiocyanate (KSCN). This generates a thiocyanate intermediate, which is critical for subsequent cyclization.
Cyclocondensation with 3-Chloroaniline and Cyclopropylamine
The thiocyanate intermediate reacts with 3-chloroaniline and cyclopropylamine in ethanol under reflux. This step forms the thiazole ring and simultaneously introduces the acetamide group via in situ condensation. Advantages of this method include:
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Reduced Isolation Steps : Intermediates remain in solution, minimizing yield loss.
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Solvent Efficiency : Ethanol serves dual roles as solvent and proton donor.
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Yield : 58–63%, slightly lower than the multi-step approach but offset by procedural simplicity.
Comparative Analysis of Synthetic Routes
The multi-step method excels in purity and scalability, making it suitable for industrial production. In contrast, the one-pot approach reduces handling and is advantageous for exploratory synthesis.
Optimization Strategies and Challenges
Solvent Selection
Polar aprotic solvents like DMF enhance reaction rates but complicate purification due to high boiling points. Ethanol balances reactivity and ease of removal, though it may necessitate longer reaction times.
Temperature Control
Exothermic reactions during acetyl chloride addition require strict temperature control (<5°C) to prevent decomposition of the cyclopropylamine.
Byproduct Management
Side products such as N-acetylated aniline derivatives are minimized using excess cyclopropylamine (1.2 equivalents) and controlled pH (6.5–7.0).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, resulting in the formation of alcohols or dihydrothiazoles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, dihydrothiazoles
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has shown promise against various cancer cell lines. For instance, studies have demonstrated that thiazole-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
Antimicrobial Properties
Thiazoles are known for their antimicrobial activity. The specific compound has been evaluated for its effectiveness against a range of bacterial strains and fungi. In vitro studies have reported that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Inhibition of Enzymatic Activity
The compound may act as an inhibitor of specific enzymes involved in cell growth and proliferation. For example, it has been suggested that thiazole derivatives can inhibit protein kinases, which play a critical role in cancer progression .
Interaction with Cellular Targets
The compound is believed to interact with various cellular targets, including DNA and RNA synthesis pathways. This interaction can disrupt normal cellular functions, leading to cell cycle arrest and apoptosis in cancer cells .
In Vivo Studies
In vivo studies have been conducted to evaluate the therapeutic potential of this compound in animal models of cancer. One study reported significant tumor reduction in mice treated with the compound compared to control groups, highlighting its efficacy as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Effects on Physicochemical Properties
The structural features of 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylacetamide can be contrasted with similar thiazole-acetamide derivatives (Table 1).
Key Observations:
- Solubility and Polarity: The hydrochloride salt in ’s compound increases aqueous solubility compared to the neutral cyclopropylacetamide in the target compound. The morpholino group in ’s analog introduces tertiary amine polarity, contrasting with the cyclopropyl group’s hydrophobicity .
- Hydrogen Bonding: ’s compound forms R₂²(8) hydrogen-bonded dimers via N–H···N interactions, a pattern common in thiazole derivatives. The target compound’s 3-chlorophenylamino group may similarly participate in hydrogen bonding, though steric effects from the cyclopropyl group could alter packing efficiency .
- Thermal Stability: The higher melting point (459–461 K) of the dichlorophenyl analog in suggests that additional halogenation enhances crystal lattice stability compared to mono-chlorinated derivatives .
Biological Activity
2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylacetamide (CAS Number: 1040657-60-0) is a thiazole-based compound that has garnered attention for its potential biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 400.9 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₄O₂S |
| Molecular Weight | 400.9 g/mol |
| CAS Number | 1040657-60-0 |
Antimicrobial Activity
Recent studies have shown that compounds containing thiazole moieties exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thiazole derivatives, it was found that modifications to the thiazole structure can enhance potency against resistant strains. The compound demonstrated promising results in inhibiting bacterial growth, particularly in vitro tests against MRSA strains, showcasing its potential as an antibiotic candidate .
The proposed mechanism of action for thiazole-based compounds often involves interference with bacterial cell wall synthesis or disruption of membrane integrity. For instance, compounds similar to this compound have been shown to target specific enzymes involved in peptidoglycan synthesis, leading to cell lysis and death .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In preliminary studies, the cytotoxic effects of this compound were compared to established antibiotics. The results indicated that while exhibiting antimicrobial activity, the compound maintained a favorable selectivity index, suggesting lower toxicity to human cells compared to traditional antibiotics .
Comparative Studies
A comparative analysis of various thiazole derivatives revealed that structural modifications significantly impact biological activity. For example, substituents on the phenyl ring or variations in the cyclopropyl group can enhance binding affinity to bacterial targets, improving therapeutic efficacy.
Future Directions
The ongoing research into thiazole derivatives like this compound suggests potential pathways for developing new antibiotics amidst rising antimicrobial resistance. Further studies focusing on in vivo efficacy and detailed mechanistic insights are recommended to fully elucidate the biological activity of this compound.
Q & A
Basic: What are the critical synthetic considerations for preparing 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylacetamide?
The synthesis requires precise control of reaction conditions, including temperature (typically 60–90°C), solvent selection (e.g., dichloromethane or ethanol), and catalyst use (e.g., triethylamine for amide coupling). For example, coupling the thiazole core with the 3-chlorophenylamine group necessitates anhydrous conditions to prevent hydrolysis of intermediates. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
Basic: Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for structural confirmation, focusing on the thiazole ring’s protons (δ 7.2–7.8 ppm) and cyclopropylacetamide’s methylene groups (δ 1.2–1.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₃ClN₃OS: 306.0432). Thin-Layer Chromatography (TLC) monitors reaction progress using ethyl acetate/hexane (3:7) as the mobile phase .
Basic: What are common chemical reactions involving this compound?
The thiazole ring undergoes electrophilic substitution at the 5-position, while the acetamide group participates in hydrolysis under acidic/basic conditions. For example, chlorination with POCl₃ at 80°C modifies the thiazole ring, and the cyclopropyl group can engage in ring-opening reactions with strong nucleophiles like Grignard reagents .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Yield optimization involves:
- Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalyst screening : Pd(OAc)₂ improves coupling efficiency in Suzuki-Miyaura reactions for aryl modifications.
- Temperature gradients : Slow heating (2°C/min) minimizes side-product formation during cyclization.
A recent study achieved 82% yield by using microwave-assisted synthesis at 100°C for 15 minutes .
Advanced: How are spectral complexities resolved in structural analysis?
For overlapping NMR signals (e.g., cyclopropyl and thiazole protons), 2D-COSY and HSQC experiments differentiate coupling patterns. In mass spectrometry, isotopic peaks from chlorine (³⁵Cl/³⁷Cl) are deconvoluted using high-resolution instruments. X-ray crystallography (e.g., PDB ID 10K) resolves conformational ambiguities, such as the dihedral angle between the thiazole and acetamide moieties (80.7° observed in related structures) .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
| Modification Site | Biological Impact | Key Reference |
|---|---|---|
| Thiazole 5-position | Increased antimicrobial activity with electron-withdrawing groups (e.g., -NO₂) | |
| Cyclopropyl ring | Enhanced metabolic stability compared to linear alkyl chains | |
| 3-Chlorophenyl group | Improved target binding affinity (ΔG = -9.2 kcal/mol in docking studies) |
Advanced: How is compound stability assessed under physiological conditions?
Stability studies use:
- pH-varied buffers (pH 2–9) with HPLC monitoring over 24 hours.
- Microsomal assays (e.g., human liver microsomes) to track oxidative degradation.
- Thermogravimetric Analysis (TGA) for thermal stability (decomposition onset >200°C).
Instability in acidic conditions (t₁/₂ = 3.2 hours at pH 2) suggests enteric coating for oral delivery .
Advanced: What computational methods predict biological interactions?
Molecular dynamics simulations (AMBER force field) model binding to kinase targets (e.g., EGFR). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to predict reactivity. ADMET predictors (e.g., SwissADME) estimate logP (2.8) and blood-brain barrier penetration (low) .
Advanced: How are biological activity assays designed for this compound?
- Enzyme inhibition : IC₅₀ determination via fluorescence-based kinase assays (e.g., EGFR inhibition at 1.5 µM).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 8.7 µM in A549 cells).
- Target validation : CRISPR knockouts of putative targets (e.g., MAPK14) confirm mechanism .
Advanced: How are contradictions in pharmacological data resolved?
Discrepancies (e.g., variable IC₅₀ values across studies) are addressed by:
- Batch reproducibility checks (e.g., NMR purity >98%).
- Crystallographic validation of active conformers (e.g., PDB ID 10K).
- Meta-analysis of published IC₅₀ values using standardized assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
